

# An In-depth Technical Guide to Penao: Discovery, Development, and Mechanism of Action

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## Compound of Interest

Compound Name: *Penao*

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## Abstract

**Penao**, or 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid, is a novel, second-generation peptide arsenical emerging as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Penao**. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including detailed experimental protocols, quantitative preclinical and clinical data, and a thorough examination of its molecular signaling pathways.

## Introduction

**Penao** is an investigational medicinal product developed as a potential treatment for cancers that are resistant to standard therapies or for which no standard treatment exists.[1] It was initially developed by The University of New South Wales and is currently under clinical development.[2] **Penao** represents a significant advancement from its predecessor, GSAO, demonstrating substantially increased cellular accumulation and anti-tumor efficacy.[3][4]

## Discovery and Development

The development of **Penao** was driven by the need for more effective anti-cancer agents that can overcome mechanisms of drug resistance. It is a second-generation compound of GSAO,

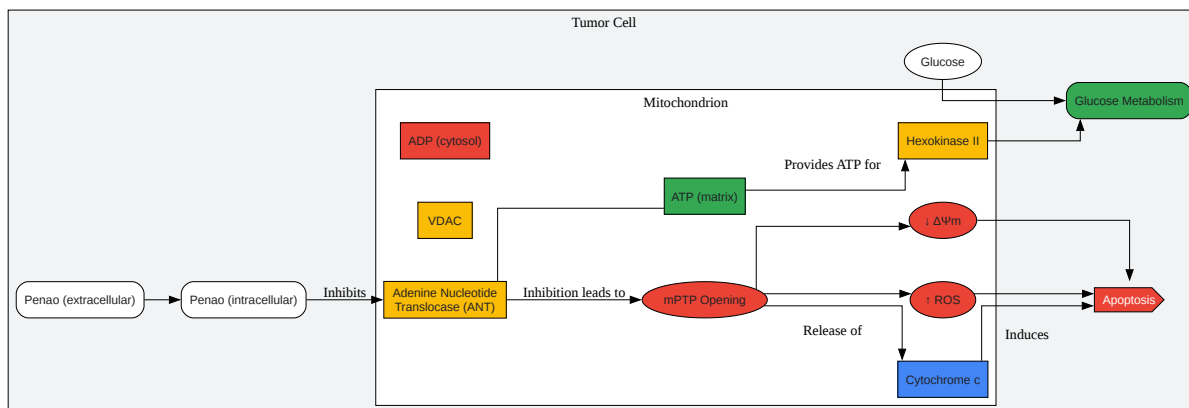
designed to have improved pharmacological properties.[4] **PENAO** Pty Ltd, a collaboration between Beroni Group and the University of New South Wales, holds the exclusive license for the research, development, and commercialization of **Penao**. Preclinical studies have demonstrated its activity in a variety of cancers, including ovarian, breast, and pancreatic cancer. A Phase I clinical trial in patients with advanced solid tumors has been completed, and further clinical development is underway.

## Mechanism of Action: Targeting Mitochondrial Adenine Nucleotide Translocase

**Penao** exerts its anti-cancer effects by selectively targeting the adenine nucleotide translocase (ANT) located on the inner mitochondrial membrane. ANT is a critical protein that facilitates the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.

The mechanism of action involves the following key steps:

- **Cellular Entry and Mitochondrial Accumulation:** **Penao** enters tumor cells and accumulates in the mitochondria.
- **Covalent Binding to ANT:** The trivalent arsenical moiety of **Penao** covalently cross-links two cysteine residues, Cys57 and Cys257, on the ANT protein.
- **Inactivation of ANT:** This cross-linking inactivates the transporter function of ANT.
- **Inhibition of Glucose Metabolism:** The inactivation of ANT blocks the delivery of mitochondrial ATP to hexokinase II, an enzyme crucial for the first step of glycolysis. This leads to an inhibition of glucose metabolism in cancer cells.
- **Induction of Mitochondrial Permeability Transition:** The inhibition of ANT triggers the opening of the mitochondrial permeability transition pore (mPTP).
- **Induction of Oxidative Stress and Apoptosis:** The opening of the mPTP leads to depolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately inducing mitochondria-mediated apoptosis.



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**Figure 1:** Penao's signaling pathway leading to apoptosis.

## Preclinical Data In Vitro Efficacy

**Penao** has demonstrated potent anti-proliferative activity in a panel of glioblastoma cell lines.

Cell Line Type	Number of Cell Lines	IC50 Range (μM)	Reference
Glioblastoma	13	0.3 - 4.5	

**Penao** was found to be significantly more potent than the standard-of-care chemotherapeutic for glioblastoma, temozolomide. It also showed greater specificity for cancer cells over normal cells.

Comparison	Fold-Potency/Specificity	Reference
More potent than temozolomide	440-fold	
More specific than for normal lung fibroblasts (MRC5)	Up to 50-fold	
More specific than for normal astrocytes	Up to 23-fold	

## In Vivo Efficacy

In a subcutaneous glioblastoma xenograft mouse model, administration of **Penao** resulted in significant inhibition of tumor growth.

Animal Model	Penao Dose	Outcome	Reference
Mice with subcutaneous glioblastoma xenografts	3 mg/kg/day	Significant inhibition of tumor size (7 partial and 3 complete responses)	

## Pharmacokinetics in Sprague-Dawley Rats

The toxicokinetics of **Penao** were investigated in Sprague-Dawley rats.

Dose	Key Findings	Reference
3.3 mg/kg (daily intravenous)	Well tolerated	
10 mg/kg (daily intravenous)	Significant toxicity, primarily in males	

Pharmacokinetic Parameter	Value	Reference
Elimination half-life	0.4 - 1.7 h	
Volume of distribution	0.25 - 0.88 L/kg	

## Clinical Development

A Phase I clinical trial of **Penao** administered as a continuous intravenous infusion (CIVI) has been conducted in patients with advanced solid tumors.

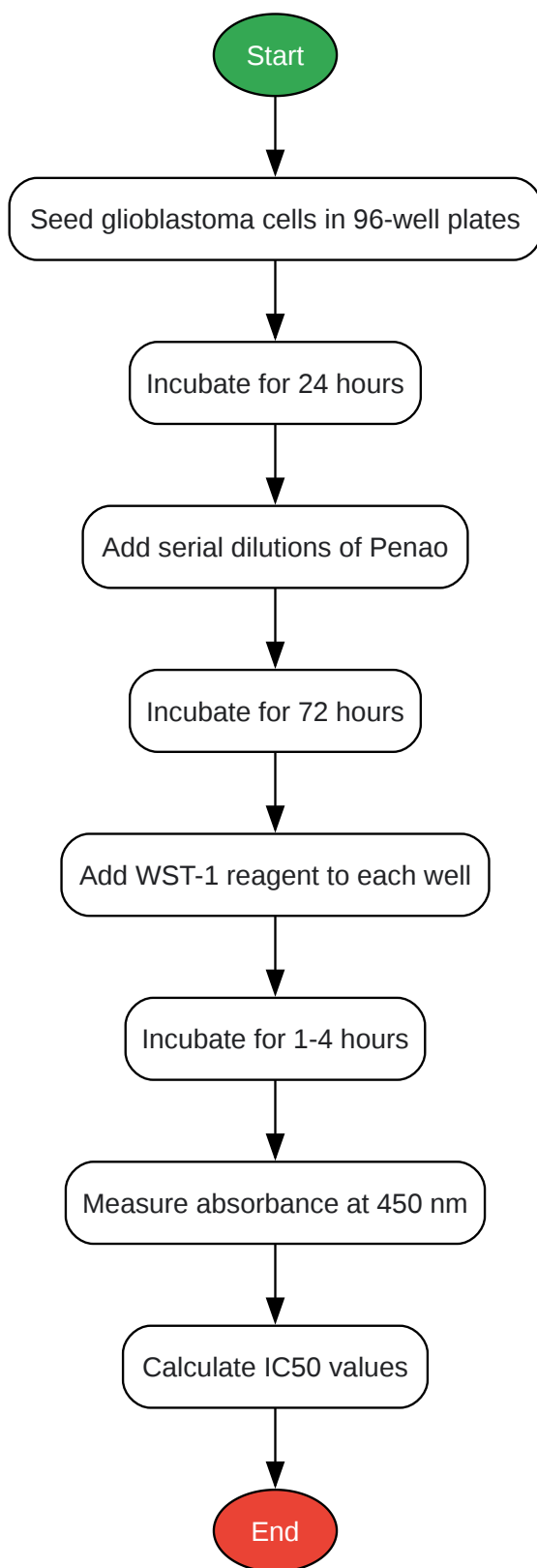
Parameter	Details	Reference
Number of Patients	26	
Dose Levels	8	
Maximum Administered Dose	9 mg/m <sup>2</sup> /day	
Dose-Limiting Toxicity (DLT)	Fatigue (observed in one patient at the highest dose)	
Objective Responses	None observed, but two patients had stable disease for up to 7 months	
Pharmacokinetic Half-life	9-19 days	

The unexpectedly long half-life led to the discontinuation of the CIVI dosing schedule, with future clinical development planning to use an intermittent dosing schedule.

## Experimental Protocols

### Cell Viability Assay (WST-1 Assay)

This protocol is a representative method for assessing the anti-proliferative activity of **Penao**.



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**Figure 2:** Workflow for a cell viability assay.

- **Cell Seeding:** Glioblastoma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
- **Compound Addition:** **Penao** is serially diluted in culture medium and added to the wells to achieve a range of final concentrations.
- **Incubation:** The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **WST-1 Addition:** 10 µL of WST-1 reagent is added to each well.
- **Final Incubation:** The plates are incubated for an additional 1-4 hours.
- **Absorbance Measurement:** The absorbance is measured at 450 nm using a microplate reader.
- **Data Analysis:** The IC<sub>50</sub> values are calculated by plotting the percentage of cell viability against the log of the **Penao** concentration.

## Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines a method for quantifying apoptosis induced by **Penao**.

- **Cell Treatment:** Glioblastoma cells are treated with **Penao** at various concentrations for 48 hours.
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
- **Staining:** The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

## Subcutaneous Glioblastoma Xenograft Model

This protocol describes a representative in vivo efficacy study.

- **Cell Implantation:**  $5 \times 10^6$  glioblastoma cells are injected subcutaneously into the flank of immunodeficient mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- **Treatment:** Mice are randomized into control and treatment groups. The treatment group receives daily intraperitoneal injections of **Penao** (e.g., 3 mg/kg).
- **Tumor Measurement:** Tumor volume is measured every 2-3 days using calipers.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Ki67 and TUNEL staining).

## Conclusion

**Penao** is a promising novel anti-cancer agent with a unique mechanism of action that targets mitochondrial function in tumor cells. Its potent preclinical efficacy and manageable safety profile in early clinical trials suggest its potential as a valuable therapeutic option for patients with advanced solid tumors, particularly glioblastoma. Further clinical investigation with an optimized dosing schedule is warranted to fully elucidate its therapeutic potential.

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